N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, including the formation of the triazine and triazole rings, followed by the introduction of the chlorophenyl and nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE: A similar compound with slight variations in the functional groups or ring structures.
This compound: Another related compound with different substituents or modifications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-N-(2-chlorophenyl)-6-[[4-ethyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN9O2S/c1-2-29-17(12-6-5-7-13(10-12)30(31)32)27-28-20(29)33-11-16-24-18(22)26-19(25-16)23-15-9-4-3-8-14(15)21/h3-10H,2,11H2,1H3,(H3,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCJFHCXIFDVRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NC(=N2)NC3=CC=CC=C3Cl)N)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN9O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.